7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable chemical synthesis techniques. These methods often involve the use of readily available starting materials and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazoles.
Scientific Research Applications
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block signal transduction pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Uniqueness
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the fluorine atom and carboxylic acid group, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other similar imidazole derivatives.
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
7-fluoro-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
IJCHUDLLLWVJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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